molecular formula C₁₀H₁₆N₄Na₂O₆ B1141368 Argininosuccinat-Dinatriumsalz (>80 Prozent) CAS No. 918149-29-8

Argininosuccinat-Dinatriumsalz (>80 Prozent)

Katalognummer: B1141368
CAS-Nummer: 918149-29-8
Molekulargewicht: 334.24
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arginino-succinic Acid Disodium Salt: is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of ammonia to urea, which is then excreted from the body. The compound is often used in biochemical research and has significant implications in understanding metabolic disorders such as argininosuccinic aciduria .

Wissenschaftliche Forschungsanwendungen

Chemistry: Arginino-succinic Acid Disodium Salt is used as a standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: In biological research, it is used to study the urea cycle and its associated disorders. It helps in understanding the metabolic pathways and the role of various enzymes involved.

Medicine: The compound is used in the diagnosis and treatment of metabolic disorders such as argininosuccinic aciduria. It is also used in the development of therapeutic interventions for these disorders.

Industry: In the industrial sector, Arginino-succinic Acid Disodium Salt is used in the production of various biochemical reagents and as a component in the formulation of certain pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arginino-succinic Acid Disodium Salt can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .

Industrial Production Methods: Industrial production of Arginino-succinic Acid Disodium Salt involves the fermentation process using genetically modified microorganisms that overexpress the necessary enzymes. The product is then purified through crystallization and ion-exchange chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Arginino-succinic Acid Disodium Salt can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of argininosuccinic acid.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

    L-Argininosuccinic Acid Lithium Salt: Similar in structure but contains lithium instead of sodium.

    L-Citrulline: Another intermediate in the urea cycle, involved in the synthesis of argininosuccinic acid.

    L-Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.

Uniqueness: Arginino-succinic Acid Disodium Salt is unique due to its specific role in the urea cycle and its importance in diagnosing and treating metabolic disorders. Unlike other similar compounds, it serves as a direct precursor to both arginine and fumarate, making it a critical component in the detoxification of ammonia .

Biologische Aktivität

Arginino-succinic acid disodium salt, with a molecular formula of C10H20N4Na2O7C_{10}H_{20}N_{4}Na_{2}O_{7} and a CAS number of 918149-29-8, plays a crucial role in various biological processes, particularly in the urea cycle and nitric oxide synthesis. This article explores its biological activity, including mechanisms, effects on oxidative stress, and implications in metabolic disorders.

Urea Cycle Participation
Arginino-succinic acid disodium salt is integral to the urea cycle, specifically participating in the fourth step where it is cleaved into arginine and fumarate by the enzyme argininosuccinate lyase (ASL). This reaction is essential for the detoxification of ammonia produced during amino acid metabolism .

Nitric Oxide Production
ASL also plays a significant role in the citrulline-nitric oxide (NO) cycle. The deficiency of ASL results in decreased NO production, contributing to various physiological dysfunctions. Nitric oxide is crucial for multiple processes including neurotransmission and vascular regulation .

Biological Effects

Oxidative Stress Induction
Research indicates that arginino-succinic acid disodium can induce oxidative stress, particularly in the developing brain. It has been shown to reduce levels of reduced glutathione (GSH) and increase reactive oxygen species (ROS) production, leading to lipid peroxidation and protein oxidation . This oxidative stress is implicated in neurodevelopmental disorders.

Case Studies and Clinical Implications

  • Argininosuccinic Aciduria (ASA)
    ASA is an autosomal recessive disorder caused by ASL deficiency. Patients exhibit elevated plasma levels of argininosuccinate, leading to hyperammonaemia and various neurological impairments. A study involving long-term follow-up of ASA patients revealed significant neurological outcomes such as developmental delays and epilepsy .
  • Gene Therapy Potential
    Recent studies have explored gene therapy as a corrective measure for ASL deficiency. Animal models injected with AAV8 vectors demonstrated long-term correction of both hepatic urea cycle function and cerebral NO production, correlating with behavioral improvements .

Table 1: Clinical Outcomes in ASA Patients

Outcome MeasureEarly-Onset PatientsLate-Onset Patients
Developmental Delay (%)92%38%
Epilepsy (%)46%12%
Ataxia (%)17%5%
Abnormal Neuroimaging Findings (%)57%25%

Table 2: Plasma Biomarkers in ASA

BiomarkerNormal Range (μmol/L)Early-Onset Patients (Mean ± SD)Late-Onset Patients (Mean ± SD)
Plasma Argininosuccinate<5512 ± 92238 ± 64
Plasma Arginine30-126126 ± 19102 ± 12
Plasma Ammonia<35ElevatedElevated

Eigenschaften

CAS-Nummer

918149-29-8

Molekularformel

C₁₀H₁₆N₄Na₂O₆

Molekulargewicht

334.24

Synonyme

N-[[[(4S)-4-Amino-4-carboxybutyl]amino]iminomethyl]-L-aspartic Acid Disodium Salt; _x000B_N-[(4-Amino-4-carboxybutyl)amidino]-L-aspartic Acid Disodium Salt;  N(S)-[[(4-Amino-4-carboxybutyl)amino]iminomethyl]-L-Aspartic Acid Disodium Salt;  Argininosuccinic A

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.